
2-Bromo-4-(chloromethyl)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(chloromethyl)-5-nitropyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(chloromethyl)-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 4-(chloromethyl)-5-nitropyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(chloromethyl)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-Bromo-4-(chloromethyl)-5-aminopyridine.
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2-Bromo-4-(chloromethyl)-5-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(chloromethyl)-5-nitropyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure with a benzene ring instead of a pyridine ring.
2-Bromo-4-chlorophenyl-2-bromobutanoate: Contains a similar bromo and chloro substitution pattern but with different functional groups.
2-Bromo-4-chloroacetophenone: Another compound with a similar substitution pattern on a benzene ring.
Uniqueness
2-Bromo-4-(chloromethyl)-5-nitropyridine is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity compared to similar compounds with benzene rings. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
1805519-06-5 |
|---|---|
Formule moléculaire |
C6H4BrClN2O2 |
Poids moléculaire |
251.46 g/mol |
Nom IUPAC |
2-bromo-4-(chloromethyl)-5-nitropyridine |
InChI |
InChI=1S/C6H4BrClN2O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H,2H2 |
Clé InChI |
ANVMWINVHRAMPO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


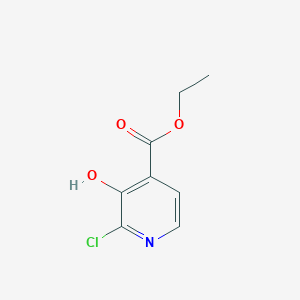


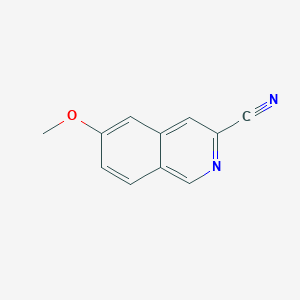
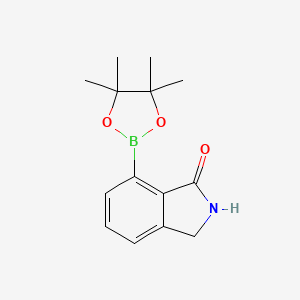

![Ethyl 6-Nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13671691.png)

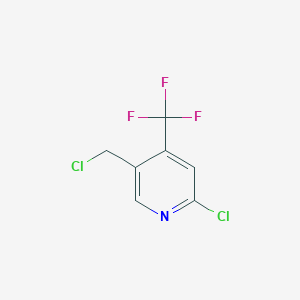
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
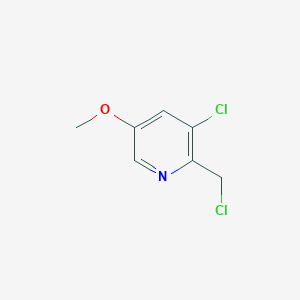

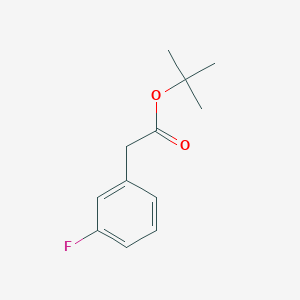
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)
